molecular formula C8H9NO2 B1268288 1-(3-Amino-2-hydroxyphenyl)ethanone CAS No. 70977-72-9

1-(3-Amino-2-hydroxyphenyl)ethanone

Cat. No.: B1268288
CAS No.: 70977-72-9
M. Wt: 151.16 g/mol
InChI Key: NLLYXOVHEQVWJF-UHFFFAOYSA-N
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Description

1-(3-Amino-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetophenone, featuring an amino group and a hydroxyl group on the phenyl ring

Scientific Research Applications

1-(3-Amino-2-hydroxyphenyl)ethanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-3-nitroacetophenone using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction typically occurs under reflux conditions with ethanol as the solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale hydrogenation reactors. The process includes the hydrogenation of 2-hydroxy-3-nitroacetophenone in the presence of a catalyst like Pd/C, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas in the presence of Pd/C is a typical reducing condition.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The amino and hydroxyl groups on the phenyl ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminophenyl)ethanone
  • 1-(3-Amino-4-methylphenyl)ethanone
  • 1-(3,4-Diaminophenyl)ethanone

Uniqueness

1-(3-Amino-2-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-(3-amino-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLYXOVHEQVWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332628
Record name 1-(3-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70977-72-9
Record name 3-Amino-2-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70977-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70977-72-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-nitroacetophenone [4.0 g; prepared by the method of Allen et al., J. Chem. Soc., (1949), 821] in ethanol (150 ml) was hydrogenated at 25° C. and 50 p.s.i. for 2.5 hours, using a catalyst of platinum on charcoal. The mixture was filtered and the filtrate was evaporated in vacuo to give a black solid, which was purified by chromatography on a column of silica gel, using diethyl ether as eluant. The fastest moving band (yellow) was collected to give 3-amino-2-hydroxyacetophenone (3.0 g), in the form of a bright yellow solid, m.p. 95°-97° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(3-Amino-2-hydroxyphenyl)ethanone used in the synthesis of new chemical entities?

A1: this compound serves as a key starting material in the synthesis of (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal (H2L) []. This compound, H2L, then acts as a ligand to form a novel dinuclear zinc complex []. This synthetic route highlights the utility of this compound in constructing more complex molecules with potential applications in various fields.

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